Tri(ethylene glycol) di-p-toluenesulfonate chemical properties
Tri(ethylene glycol) di-p-toluenesulfonate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Tri(ethylene glycol) di-p-toluenesulfonate
This guide provides a comprehensive technical overview of Tri(ethylene glycol) di-p-toluenesulfonate, a versatile bifunctional reagent crucial in modern organic synthesis and advanced drug development. We will delve into its core chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Compound Identification and Core Properties
Tri(ethylene glycol) di-p-toluenesulfonate, often abbreviated as TEG-ditosylate or TsO-PEG(3)-OTs, is a linear molecule featuring a central hydrophilic tri(ethylene glycol) chain capped at both ends by lipophilic p-toluenesulfonyl (tosyl) groups.[1] This amphiphilic structure is fundamental to its utility as a flexible linker.
The tosyl group, a derivative of p-toluenesulfonic acid, is an outstanding leaving group in nucleophilic substitution reactions.[1][2] This reactivity is the cornerstone of the compound's function, enabling the covalent linkage of two different molecular entities. The tri(ethylene glycol) spacer imparts increased water solubility to the parent molecule and any subsequent conjugates, a highly desirable trait in biological applications.[1][2]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | References |
| CAS Number | 19249-03-7 | [3][4][5] |
| Molecular Formula | C₂₀H₂₆O₈S₂ | [3][4][6] |
| Molecular Weight | 458.55 g/mol | [3][4][7] |
| IUPAC Name | 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | [6][8] |
| Synonyms | Triethylene glycol ditosylate; 1,8-Bis(tosyloxy)-3,6-dioxaoctane; TsO-PEG(3)-OTs | [1][3] |
| Appearance | White powder or crystals | [2][5][6] |
| Melting Point | 78-82 °C (lit.) | [1][2][3] |
| Solubility | Soluble in ethanol | [2][3][9] |
Synthesis and Purification: A Practical Approach
The synthesis of Tri(ethylene glycol) di-p-toluenesulfonate is a classic example of converting poor leaving groups (alcohols) into excellent ones (tosylates).[10] The procedure involves the reaction of tri(ethylene glycol) with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[2][11]
Expert Insight: The "Why" Behind the Method
The hydroxyl groups of the glycol are nucleophilic but are poor leaving groups as hydroxide ions (HO⁻). The tosylation process transforms them into tosylates. The resulting tosylate anion is an exceptionally stable leaving group because its negative charge is extensively delocalized through resonance across the sulfonyl group and the aromatic ring, making it a very weak base.[10] Pyridine serves not only as a solvent but also as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Diagram 1: General workflow for the synthesis of Tri(ethylene glycol) di-p-toluenesulfonate.
Step-by-Step Laboratory Protocol
-
Preparation : Dissolve tri(ethylene glycol) (1 equivalent) in an excess of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Addition of TsCl : Slowly add p-toluenesulfonyl chloride (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C to control the exothermic reaction.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup : Pour the reaction mixture into a beaker of ice water. The product, being an organotosylate, will often precipitate as a white solid.[12]
-
Purification : Collect the crude product by vacuum filtration and wash it with cold water. To remove residual pyridine and p-toluenesulfonic acid, wash the solid with dilute HCl followed by a sodium bicarbonate solution. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Core Reactivity: The Bifunctional Alkylating Agent
The synthetic utility of this reagent stems from its two terminal tosylate groups, which are highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. This allows the molecule to act as a bifunctional electrophile, effectively "linking" two nucleophilic species.
Diagram 2: Generalized Sₙ2 reaction showing nucleophilic attack and displacement of the tosylate leaving group.
This dual reactivity allows for either a one-pot reaction with an excess of a single nucleophile to yield a symmetrical product or a stepwise reaction with two different nucleophiles to create heterobifunctional molecules. This is particularly valuable in drug development for creating linkers.[13]
Applications in Research and Drug Development
The unique combination of a hydrophilic spacer and two reactive ends makes Tri(ethylene glycol) di-p-toluenesulfonate a valuable tool in several advanced applications.
PEGylation and Bioconjugation
PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[14] Attaching polyethylene glycol chains can shield drugs from enzymatic degradation, reduce renal clearance, and decrease immunogenicity, thereby extending their circulation half-life.[14][15] Tri(ethylene glycol) di-p-toluenesulfonate serves as a short, discrete PEG (dPEG®) linker. It is used to introduce a hydrophilic spacer into molecules, enhancing their aqueous solubility and improving their behavior in biological systems.[13][] For example, it was used to modify a PI3K inhibitor to increase water solubility and reduce off-target uptake, creating a precursor for an ¹⁸F-radiolabeled PET tracer for breast cancer imaging.[]
Synthesis of Macrocycles and Host-Guest Chemistry
The reagent is a classic building block in the synthesis of crown ethers and other macrocyclic compounds.[13] By reacting the ditosylate with a di-nucleophile, such as a catechol or another glycol, chemists can perform a Williamson ether synthesis to form cyclic polyethers. These molecules are renowned for their ability to selectively bind specific cations, a foundational concept in host-guest chemistry. For instance, it is a key reagent in synthesizing aza-crown ethers like 1-[4-(1,4,7,10-tetraoxa-13-aza-cyclopentadec-13-yl)-phenyl] ethanone.[1][2][7]
Linker for PROTACs and Targeted Drug Delivery
In modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach to pharmacology. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Tri(ethylene glycol) di-p-toluenesulfonate is an ideal PEG-based PROTAC linker.[][] Its defined length, hydrophilicity, and bifunctional reactivity allow it to bridge the target-binding ligand ("warhead") and the E3 ligase-binding ligand, maintaining the optimal distance and orientation for effective ternary complex formation.
Diagram 3: Conceptual workflow for using the ditosylate as a linker in PROTAC synthesis.
Spectroscopic Characterization
Confirmation of the structure is typically achieved through standard spectroscopic methods.
Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Tosyl) | ~7.8 | Doublet | 4H |
| Aromatic (Tosyl) | ~7.35 | Doublet | 4H |
| -CH₂-OTs | ~4.15 | Triplet | 4H |
| -O-CH₂-CH₂-OTs | ~3.7 | Triplet | 4H |
| -O-CH₂-CH₂-O- (central) | ~3.6 | Singlet | 4H |
| Methyl (Tosyl) | ~2.45 | Singlet | 6H |
Note: Exact chemical shifts may vary depending on the solvent and spectrometer. A reference spectrum is available for viewing at ChemicalBook.[18]
Safety and Handling
As a reactive alkylating agent, Tri(ethylene glycol) di-p-toluenesulfonate must be handled with appropriate care.
-
Hazards : It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[19]
-
Handling : Always handle in a well-ventilated area or fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Avoid creating dust.
-
Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[9][20]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
Tri(ethylene glycol) di-p-toluenesulfonate is more than a simple chemical; it is a precision tool for molecular construction. Its well-defined structure, predictable reactivity, and ability to impart hydrophilicity make it an indispensable reagent. For scientists in organic synthesis, its value lies in the reliable formation of ether linkages for creating complex macrocycles. For researchers in drug development, it serves as a critical linker technology, enabling the design of sophisticated bioconjugates and targeted therapeutics like PROTACs. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in advancing chemical and biomedical sciences.
References
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The Role of Triethylene Glycol Di-p-Toluenesulfonate in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Tri(Ethylene Glycol) DI-P-Toluenesulfonate: Synthesis Applications and Properties of a Versatile Chemical. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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TRI(ETHYLENE GLYCOL) DI-P-TOLUENESULFONATE. (n.d.). Five Chongqing Chemdad Co. Retrieved from [Link]
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Triethylene glycol di-p-tosylate. (n.d.). PubChem. Retrieved from [Link]
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Tosylation of poly(ethylene glycol). (2014). Reddit. Retrieved from [Link]
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Safety Data Sheet: Triethylene glycol ≥98 %. (2025). Carl ROTH. Retrieved from [Link]
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Ethylene glycol di-p-toluenesulfonate - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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An Improved Synthesis of the Triethylene Glycol-Substituted 4-(N-Methyl-N-Boc-Amino)Styrylpyridine. (2020). ACS Omega. Retrieved from [Link]
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Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (n.d.). Journal of Chemistry Letters. Retrieved from [Link]
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